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Compound of Interest

Compound Name: Neodymium--palladium (1/3)

Cat. No.: B15485386 Get Quote

Introduction

Neodymium-palladium alloys, specifically the intermetallic compound NdPd3, are of interest in

various fields, including catalysis and materials science. Accurate phase identification is crucial

for quality control and for understanding the material's properties. X-ray diffraction (XRD) is a

powerful, non-destructive technique used to identify crystalline phases by analyzing their

unique diffraction patterns. This application note provides a detailed protocol for the phase

identification of NdPd3 using powder XRD.

Principle of X-ray Diffraction

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a

crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce

monochromatic radiation, collimated to concentrate the rays, and directed toward the sample.

The interaction of the incident rays with the sample produces constructive interference when

the conditions of Bragg's Law are satisfied:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the interplanar spacing of the

crystal lattice, and 'θ' is the angle of incidence. The diffracted X-rays are then detected,

processed, and counted. The resulting XRD pattern is a plot of intensity versus the diffraction

angle 2θ. Each crystalline phase has a unique XRD pattern, which acts as a "fingerprint" for its

identification.
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Experimental Protocols
A successful XRD analysis relies on proper sample preparation and precise instrument setup.

The following protocol is a general guideline for the phase identification of NdPd3.

Sample Preparation

Proper sample preparation is critical to obtain high-quality XRD data.[1] For intermetallic alloys

like NdPd3, which are often brittle, the following steps are recommended:

Grinding: The bulk NdPd3 alloy should be crushed and ground into a fine powder using a

mortar and pestle, preferably made of agate to minimize contamination.[1] The ideal particle

size for powder XRD is typically in the range of 1-10 micrometers.

Sieving: To ensure a narrow particle size distribution, the ground powder can be passed

through a fine mesh sieve.

Sample Mounting: The fine powder is then carefully packed into a sample holder. It is crucial

to create a flat, smooth surface that is level with the holder's top edge to avoid errors in peak

positions. Back-loading the sample holder can help minimize preferred orientation of the

crystallites.

Instrumentation and Data Acquisition

The following table outlines typical instrumental parameters for collecting a powder XRD

pattern of NdPd3. These settings can be adjusted based on the specific instrument and sample

characteristics.
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Parameter Value

X-ray Source Copper (Cu Kα, λ = 1.5406 Å)

Voltage 40 kV

Current 40 mA

Goniometer Bragg-Brentano geometry

Scan Type Continuous scan

2θ Range 20° - 100°

Step Size 0.02°

Time per Step 1 second

Divergence Slit 1°

Receiving Slit 0.2 mm

Detector Scintillation counter or solid-state detector

Data Analysis and Phase Identification
The collected XRD pattern is analyzed to identify the crystalline phases present in the sample.

Peak Search: The first step in data analysis is to identify the positions (2θ values) and

relative intensities of the diffraction peaks.

Phase Identification: The experimental pattern is then compared with standard diffraction

patterns from a database, such as the Powder Diffraction File™ (PDF®) from the

International Centre for Diffraction Data (ICDD).[2] Software packages are typically used to

perform a search-match against the database to identify the phases present.

Rietveld Refinement: For more detailed analysis, including lattice parameter refinement and

quantitative phase analysis (if multiple phases are present), the Rietveld refinement method

can be employed.[1][3][4] This method involves a least-squares refinement of a calculated

diffraction pattern to the experimental data.
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Quantitative Data for NdPd3
The intermetallic compound NdPd3 crystallizes in a cubic structure of the AuCu3 type. The

following table summarizes its key crystallographic data.

Parameter Value

Crystal System Cubic

Space Group Pm-3m (No. 221)

Lattice Parameter (a) 4.14 Å

Based on this crystal structure, a theoretical powder XRD pattern can be calculated. The table

below lists the expected 2θ positions, d-spacings, and relative intensities for the most intense

diffraction peaks of NdPd3, assuming Cu Kα radiation (λ = 1.5406 Å).

2θ (°) d-spacing (Å) (hkl)
Relative Intensity
(%)

21.49 4.140 (100) 25

30.52 2.926 (110) 100

37.52 2.395 (111) 60

43.68 2.071 (200) 35

49.30 1.847 (210) 15

54.52 1.682 (211) 45

63.88 1.456 (220) 20

68.22 1.374 (300) / (221) 10

72.42 1.304 (310) 30

76.50 1.244 (311) 40

84.34 1.147 (222) 15
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Experimental Workflow
The following diagram illustrates the logical workflow for the phase identification of NdPd3

using X-ray diffraction.
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XRD Instrument Setup
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Phase Identification of NdPd3
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Caption: Workflow for NdPd3 Phase Identification by XRD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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